molecular formula C17H18N4O4 B2982476 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide CAS No. 1705975-28-5

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Cat. No.: B2982476
CAS No.: 1705975-28-5
M. Wt: 342.355
InChI Key: VEKUBXNYNGFPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Pathways and Transformations

    Research has been conducted on the synthesis and transformations of compounds containing furan and pyrazole rings, which are crucial for developing new chemical entities with potential applications in medicinal chemistry and materials science. For example, the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through various chemical transformations demonstrates the versatility of furan-containing compounds in organic synthesis (El’chaninov et al., 2018).

  • Catalytic Synthesis and Molecular Modeling

    Novel methods for catalytic synthesis of chalcone derivatives containing furan rings have been developed. These methods are complemented by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular docking studies, which help in understanding the interaction of these compounds with biological targets and their potential antioxidant activities (Prabakaran et al., 2021).

Biological Activities

  • Antimicrobial and Anticancer Activities

    Compounds synthesized from furan derivatives have been evaluated for their antimicrobial and anticancer properties. Studies show that these compounds exhibit significant activities, highlighting the potential of furan-based molecules in the development of new therapeutic agents. For instance, some compounds demonstrated high cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy (Zaki et al., 2018).

  • Antiprotozoal Agents

    Novel compounds containing furan and pyrazole derivatives have been synthesized and tested for their antiprotozoal activities, showing promising results against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the utility of these compounds in addressing parasitic infections (Ismail et al., 2004).

Properties

IUPAC Name

5-(furan-2-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(14-8-16(25-20-14)15-2-1-5-24-15)19-13-9-18-21(11-13)10-12-3-6-23-7-4-12/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKUBXNYNGFPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.